molecular formula C15H17N B8454210 4-(4-Tert-butylphenyl)pyridine

4-(4-Tert-butylphenyl)pyridine

Cat. No.: B8454210
M. Wt: 211.30 g/mol
InChI Key: FIDJLZPIZGTDKT-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)pyridine is a pyridine derivative featuring a tert-butyl-substituted phenyl group at the para position of the pyridine ring. This structure confers unique steric and electronic properties, making it valuable in diverse applications, including catalysis, materials science, and medicinal chemistry. The tert-butyl group enhances lipophilicity and steric bulk, which can improve binding affinity in host-guest systems and stabilize metal complexes in catalytic reactions . Its synthesis often involves cross-coupling reactions or nucleophilic substitution, with yields and purity validated via spectroscopic methods (e.g., ¹H NMR, IR) .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H17N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-11H,1-3H3

InChI Key

FIDJLZPIZGTDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include derivatives with substituents such as bromo, methyl, nitro, or methoxy groups on the phenyl ring. These modifications significantly alter physical and chemical behaviors:

Compound Substituent Molecular Weight Melting Point (°C) Key Properties
4-(4-Tert-butylphenyl)pyridine tert-butyl ~257.36 Not reported High lipophilicity; stabilizes Au(III) complexes
4-(4-Bromophenyl)pyridine Br ~264.11 268–287 (analogs) Electron-withdrawing; enhances binding in docking studies
4-(4-Methylphenyl)pyridine CH₃ ~185.24 220–240 (analogs) Moderate steric bulk; lower catalytic activity
2,6-Bis(4-tert-butylphenyl)pyridine 2× tert-butyl ~371.55 Not reported Chelates metals in tridentate mode; used in quantum dots

Notes:

  • The tert-butyl group increases solubility in non-polar solvents compared to polar substituents (e.g., -NO₂, -Br) .
  • Bulkier substituents like tert-butyl lower melting points relative to nitro or bromo analogs due to reduced crystallinity .

Host-Guest Interactions

In supercritical CO₂ (scCO₂), diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine exhibits an association constant (Kf) ~10², weaker than adamantyl-substituted analogs (Kf ~2×10²) due to reduced hydrophobicity in scCO₂ . This contrasts with aqueous systems, where tert-butyl groups typically enhance hydrophobic interactions.

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